3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H12ClFO2S and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A key application of compounds related to 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one is in the field of antitumor research. Derivatives of 1H-thieno[2,3-c]chromen-4(2H)-one, synthesized through Knoevenagel condensation, have shown promising activity against various cancer cell lines. For instance, specific derivatives exhibited moderate to good activity against A549, BGC-823, HCT116, and MDA-MB-453 cancer cell lines (Yu et al., 2017).
Green Synthesis Approaches
In the realm of environmentally friendly chemistry, there have been developments in the green synthesis of thieno[2,3-c]xanthen-6-ones. This involves the photoirradiation of 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, showcasing a green route leveraging photochemical reactions (Jindal et al., 2014).
Photoreactions and Novel Synthesis Methods
Innovative photoreactions have been explored for creating complex chemical structures. For example, 5-(Thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones were synthesized using photoinduced intramolecular coupling in 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones. This demonstrates the utility of photochemical processes in synthesizing intricate molecules (Jindal et al., 2014).
Synthesis and Biological Activities
Other research has focused on modifying the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde to explore its biological activities, such as antiulcer properties. This research demonstrates the potential for these compounds in pharmaceutical applications (Bogza et al., 2015).
DNA-Dependent Protein Kinase Inhibitors
Compounds like 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one and its derivatives have been evaluated as inhibitors of DNA-dependent protein kinase, showing potential for cancer treatment (Rodríguez-Arístegui et al., 2011).
Antimicrobial Agents
Novel 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones have been synthesized and evaluated as antimicrobial agents. This research underscores the potential of these compounds in combating microbial infections (Ansari & Khan, 2017).
Fluorescent Dyes and Covert Marking Pigments
Compounds in this chemical family have also been explored for their optical properties, making them suitable for use as fluorescent dyes and covert marking pigments. This application extends the utility of these compounds beyond pharmaceuticals to materials science (Teimouri, 2011).
Properties
IUPAC Name |
(E)-3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO2S/c21-14-3-8-19-17(10-14)20-13(11-24-19)9-16(25-20)6-7-18(23)12-1-4-15(22)5-2-12/h1-10H,11H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEQLCWNHLNPOF-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=CC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)/C=C/C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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